Methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate
Description
Methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate (CAS: 5446-19-5, molecular formula: C₁₃H₁₅NO₅) is a benzoate ester derivative featuring an acetylated aminoethyl group at the 2-position of the aromatic ring. Its structure includes a methoxy-oxoethyl substituent and an acetyl group on the nitrogen atom, contributing to its unique physicochemical and biological properties .
The compound is typically synthesized via multicomponent reactions, such as the Ugi three-component reaction, which combines anthranilic acid, aldehydes, and isocyanides in methanol. This method is noted for high yields (e.g., 85% in similar syntheses) and environmental feasibility due to solvent choice . Characterization relies on IR spectroscopy (e.g., C=O stretches at 1684–1642 cm⁻¹), NMR (¹H and ¹³C), and HRMS for structural confirmation .
Properties
CAS No. |
5446-19-5 |
|---|---|
Molecular Formula |
C13H15NO5 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
methyl 2-[acetyl-(2-methoxy-2-oxoethyl)amino]benzoate |
InChI |
InChI=1S/C13H15NO5/c1-9(15)14(8-12(16)18-2)11-7-5-4-6-10(11)13(17)19-3/h4-7H,8H2,1-3H3 |
InChI Key |
UAXPPKOGDZCDIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC(=O)OC)C1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Amidation and Esterification Strategies
The primary synthetic route to methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate involves amidation of methyl 2-aminobenzoate derivatives with acylating agents containing methoxycarbonyl functionality.
Amidation of methyl 2-aminobenzoate with acyl chlorides or activated esters : This is a common approach where methyl 2-aminobenzoate reacts with acetyl derivatives bearing the 2-methoxy-2-oxoethyl group. The reaction typically proceeds under mild conditions with coupling agents or acid catalysts to form the amide bond.
Esterification of 2-aminobenzoic acid derivatives followed by amidation : In some protocols, 2-aminobenzoic acid is first esterified to methyl 2-aminobenzoate using acid catalysts such as sulfuric acid or thionyl chloride in methanol. Subsequent amidation with acylating agents yields the target compound.
Stepwise Synthetic Routes from Literature
A representative synthetic scheme adapted from antiviral compound synthesis literature involves:
| Step | Reaction | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Amidation of methyl 2-(2-(1H-indol-3-yl)acetamido)benzoate | Indole-3-carboxylic acid + 2-aminobenzoate, amidation conditions | Methyl 2-(2-(1H-indol-3-yl)acetamido)benzoate (intermediate) |
| 2 | Reduction | Trifluoroacetic acid and triethylsilane | Reduced intermediate |
| 3 | Oxidation | Sodium tungstate and hydrogen peroxide | Hydroxy intermediate |
| 4 | Methylation | Trimethylsilyldiazomethane | Target methylated product similar to this compound |
This sequence highlights the use of oxidation and methylation steps to introduce the methoxycarbonyl group and finalize the compound structure.
Use of Acyl Azides and Related Intermediates
Advanced synthetic methods involve acyl azides as intermediates to construct heterocyclic or amide functionalities:
Industrial and Large-Scale Preparation
Industrial synthesis typically employs:
Esterification of 2-aminobenzoic acid derivatives : Using methanol and acid catalysts such as sulfuric acid or thionyl chloride under reflux.
Amidation with methyl 2-methoxy-2-oxoacetate : Conducted in organic solvents with acid or base catalysis, followed by purification via recrystallization or chromatography.
Purification and isolation : Distillation or crystallization methods ensure high purity and yield.
Such methods are scalable and well-established for related benzoate derivatives.
Reaction Conditions and Catalysts
| Preparation Step | Typical Reagents | Solvents | Temperature | Notes |
|---|---|---|---|---|
| Esterification | Methanol, sulfuric acid or thionyl chloride | Methanol or dichloromethane | Reflux (60-80°C) | Acid catalysis promotes ester formation |
| Amidation | Acyl chlorides or activated esters | Dichloromethane, chloroform, or polar aprotic solvents | Room temperature to reflux | Coupling agents or acid/base catalysts may be used |
| Oxidation (if applicable) | Sodium tungstate, hydrogen peroxide | Aqueous or organic solvents | 0-40°C | Mild oxidation to introduce hydroxyl groups |
| Methylation | Trimethylsilyldiazomethane | Ether solvents | 0-25°C | Used for selective methylation of hydroxyl or carboxyl groups |
Research Findings and Optimization
The presence of electron-withdrawing groups on the benzene ring (e.g., chloro, methoxy) influences reaction rates and yields, often enhancing the selectivity of amidation.
Oxidation and methylation steps must be carefully controlled to prevent over-oxidation or side reactions, with mild oxidants and methylating agents preferred.
Industrial methods emphasize solvent choice and catalyst loading to optimize yield and minimize impurities.
Structural analogues synthesized via similar routes have demonstrated significant biological activity, underscoring the importance of precise synthetic control.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or acetyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The ester and acetyl groups play a crucial role in its reactivity and biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
- Methyl 4-[(2-methoxy-2-oxoethyl)amino]benzoate (CAS: 90544-87-9): This isomer substitutes the acetylated aminoethyl group at the 4-position of the benzoate ring. For instance, steric hindrance at the 2-position in the target compound may reduce enzymatic degradation compared to the 4-isomer .
Derivatives with Varied Substituents
- 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid: Replacing the methyl ester with a carboxylic acid group increases polarity, enhancing water solubility but reducing membrane permeability. The benzamido group introduces additional hydrogen-bonding capacity, which may influence binding affinity in biological systems .
- This modification could improve pharmacological stability .
Antioxidant Activity Analogs
Compounds like Methyl 2-benzamido-2-(2-methoxy-2-oxoethyl)amino)propanoate (2a) (IC₅₀: 0.19 mg/ml) exhibit superior antioxidant activity compared to the target compound, likely due to the propanoate backbone and benzamido group, which may enhance radical scavenging .
Structural and Functional Data Table
Biological Activity
Methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate is a synthetic organic compound with a complex molecular structure that suggests potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 265.26 g/mol. The compound features a benzoate moiety, an acetyl group, and a methoxy-2-oxoethyl amino group, which may contribute to its biological activities.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells, particularly in breast and prostate cancer models .
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in various biological assays, which could be beneficial for treating inflammatory diseases.
- Antimicrobial Properties : There is evidence suggesting that this compound possesses antimicrobial activity against certain bacterial strains.
The specific mechanisms underlying the biological activities of this compound are still under investigation. However, studies have indicated the following potential pathways:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells, leading to reduced proliferation rates .
- Modulation of Inflammatory Mediators : It may affect the production of cytokines and other inflammatory mediators, contributing to its anti-inflammatory effects .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 2-(methoxycarbonyl)benzoate | Contains a methoxycarbonyl group; used in organic synthesis. | |
| Methyl anthranilate | A benzoate derivative known for fragrance properties; exhibits biological activity. | |
| Ethyl 4-(methoxycarbonyl)benzoate | Similar structure with ethyl instead of methyl; used in flavoring and fragrance industries. |
The unique combination of an acetylated amino group and methoxy functionality in this compound may contribute to distinct biological activities not found in other similar compounds.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antitumor Studies : A study investigated its effects on breast cancer cell lines, demonstrating significant inhibition of cell growth compared to control groups .
- Anti-inflammatory Research : In vivo models showed reduced edema in treated groups when exposed to inflammatory stimuli, indicating potential therapeutic applications for inflammatory diseases .
- Microbial Inhibition : Laboratory tests revealed that the compound effectively inhibited growth in specific bacterial strains, suggesting its use as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
